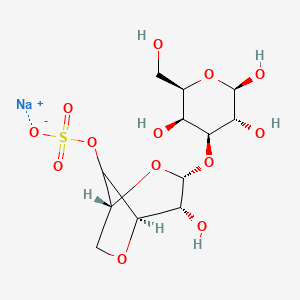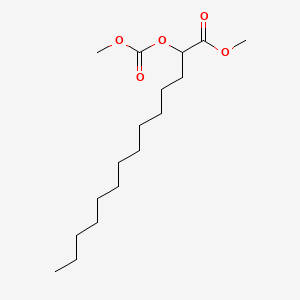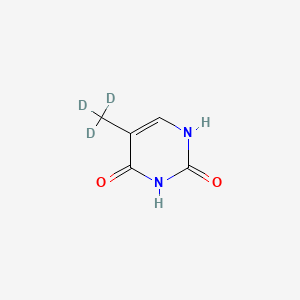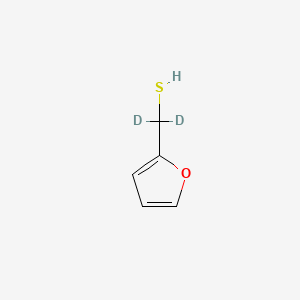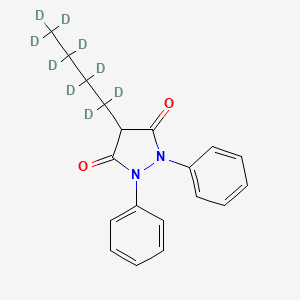
Phenylbutazone-d9
Vue d'ensemble
Description
Phenylbutazone-d9 is a deuterium-labeled version of Phenylbutazone . It is a non-steroidal anti-inflammatory drug (NSAID) and an inhibitor of the peroxidase activity of COX . It also inhibits prostaglandin I synthase . It is intended for use as an internal standard for the quantification of phenylbutazone by GC- or LC-MS .
Synthesis Analysis
Phenylbutazone degradation on precoated silica plates has been studied and a TLC procedure has been proposed to avoid this decomposition . An accurate estimation of Phenylbutazone and its main degradation products can be achieved with a chromatogram spectrophotometer .Molecular Structure Analysis
The molecular formula of Phenylbutazone-d9 is C19H11D9N2O2 . The InChi Code is InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 .Chemical Reactions Analysis
Phenylbutazone-d9 is a substrate for peroxidation by cyclooxygenase .Physical And Chemical Properties Analysis
Phenylbutazone-d9 is a solid substance . It is soluble in methanol . The formula weight is 317.4 .Applications De Recherche Scientifique
Oxidative Damage and Protection by Ascorbic Acid : Phenylbutazone accelerates the peroxidation of lipids and causes the inactivation of alpha-antiproteinase in the presence of myoglobin or haemoglobin plus H2O2. Ascorbic acid has been found to inhibit these pro-oxidant actions of phenylbutazone (Evans, Cecchini, & Halliwell, 1992).
Uric Acid Metabolism : Phenylbutazone is known for its potent analgesic properties, particularly in the treatment of gout. It significantly reduces serum urate levels in gouty and non-gouty subjects, though the mechanisms of this effect have been subject to various interpretations (Wyngaarden, 1955).
Gastrointestinal Effects in Horses : In horses, phenylbutazone has been shown to alter gastrointestinal barrier function and induce specific changes in the microbiota. Nutritional therapy can attenuate these changes, suggesting a potential avenue for mitigating the adverse effects of phenylbutazone in equine gastrointestinal health (Whitfield-Cargile et al., 2021).
Interaction with Phospholipid Bilayers : Phenylbutazone can alter the phase transition temperature of phospholipid bilayers, affecting their thermotropic properties. This indicates its potential impact on cell membrane dynamics and drug delivery systems (Sainz, Chantres, Elorza, & Elorza, 1993).
Toxicity and Safety Considerations : Various studies highlight the potential toxic effects of phenylbutazone, including renal and hepatic injury, gastrointestinal ulcers, and even blood dyscrasias in humans. These risks underline the importance of controlled usage and monitoring for adverse effects (Newton & Rose, 1991).
Veterinary Use and Pharmacokinetics : Phenylbutazone is widely used in veterinary medicine, particularly for treating inflammation in horses. Its pharmacokinetics, including metabolism, plasma half-life, and interaction with feed, are crucial for understanding its therapeutic efficacy and safety in animals (Tobin et al., 1986).
Analytical Methods for Detection : Advanced analytical methods like electrochemical sensing coupled with selective extraction have been developed for the detection of phenylbutazone in biological samples, highlighting its significance in drug monitoring and compliance (Meucci et al., 2013).
Environmental Contamination and Residues : Investigations have shown that environmental contamination from treated animals can lead to the presence of phenylbutazone residues in untreated animals, posing a significant concern in food safety and animal welfare (Barnes et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylbutazone-d9 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



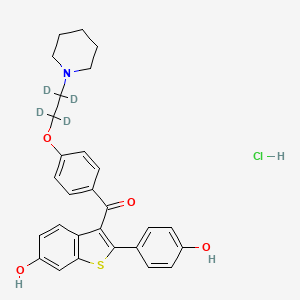
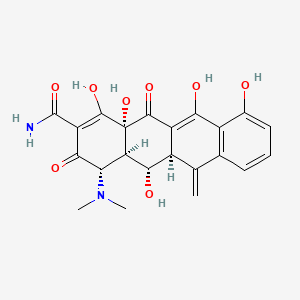
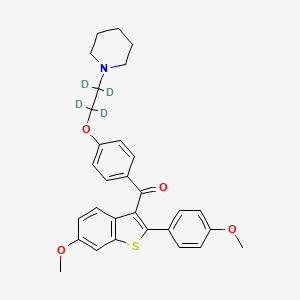
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
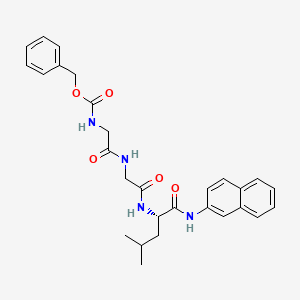
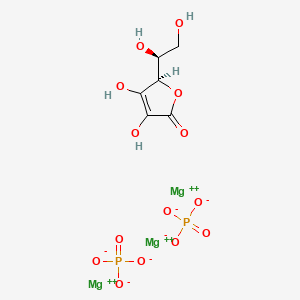
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
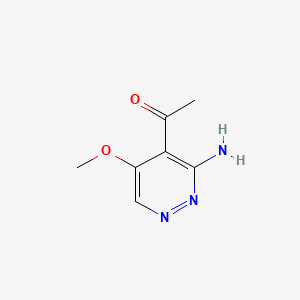
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

